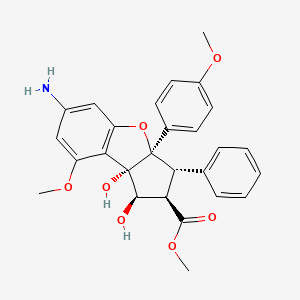

eIF4A3-IN-14

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C27H27NO7 |

|---|---|

Molekulargewicht |

477.5 g/mol |

IUPAC-Name |

methyl (1R,2R,3S,3aR,8bS)-6-amino-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |

InChI |

InChI=1S/C27H27NO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,28H2,1-3H3/t21-,22-,24-,26+,27+/m1/s1 |

InChI-Schlüssel |

LDWPQOSSUCBSKV-PXIJUOARSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)N)O)O)C(=O)OC)C5=CC=CC=C5 |

Kanonische SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)N)O)O)C(=O)OC)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of eIF4A3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "eIF4A3-IN-14" specified in the topic was not found in the reviewed literature. This guide will focus on the well-characterized and structurally related 1,4-diacylpiperazine series of eIF4A3 inhibitors, which are likely representative of the intended subject.

Introduction

Eukaryotic initiation factor 4A3 (eIF4A3) is a member of the DEAD-box family of RNA helicases and a core component of the exon junction complex (EJC). The EJC is a dynamic multiprotein complex deposited on messenger RNA (mRNA) during splicing, approximately 20-24 nucleotides upstream of an exon-exon junction. It plays a pivotal role in post-transcriptional gene regulation, including mRNA export, localization, translation, and nonsense-mediated mRNA decay (NMD). The ATP-dependent RNA helicase activity of eIF4A3 is crucial for these functions, making it a compelling target for therapeutic intervention in diseases where these processes are dysregulated, such as cancer. This technical guide provides a detailed overview of the mechanism of action of a selective, cell-active series of eIF4A3 inhibitors.

Core Mechanism of Action

The primary mechanism of action of the 1,4-diacylpiperazine class of eIF4A3 inhibitors is the allosteric inhibition of its ATPase activity. Unlike ATP-competitive inhibitors, these compounds bind to a non-ATP binding site on eIF4A3.[1][2] This binding event locks the enzyme in a conformation that is unfavorable for ATP hydrolysis. The inhibition of ATPase activity directly impairs the RNA helicase function of eIF4A3, as the unwinding of RNA secondary structures is an ATP-dependent process.

The downstream consequence of inhibiting eIF4A3's helicase activity is the disruption of the EJC's function. A key outcome of this is the suppression of nonsense-mediated mRNA decay (NMD), a cellular surveillance pathway that degrades mRNAs containing premature termination codons (PTCs).[3] By inhibiting eIF4A3, these compounds stabilize PTC-containing transcripts, which has therapeutic potential in genetic disorders caused by nonsense mutations and in certain cancers.

Quantitative Data

The following table summarizes the in vitro and cellular activities of representative 1,4-diacylpiperazine eIF4A3 inhibitors.

| Compound | eIF4A3 ATPase IC50 (μM) | Cellular NMD IC50 (μM) | Selectivity over eIF4A1/2 | Binding Site | Reference |

| 53a (eIF4A3-IN-1) | 0.26 | ~3-10 (effective conc.) | High | Allosteric (non-ATP) | [2] |

| 52a | 0.20 | Not explicitly stated | High | Allosteric (non-ATP) | [2] |

| 1o | 0.1 | Yes (not quantified) | High | Not explicitly stated | [4] |

| 1q | 0.14 | Yes (not quantified) | High | Not explicitly stated | [4] |

| Compound 2 | 0.11 | Yes (not quantified) | High | Allosteric (non-ATP) | [3] |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the mechanism of action of the allosteric eIF4A3 inhibitors.

Caption: Allosteric inhibition of eIF4A3 blocks its ATPase and helicase activities, leading to EJC dysfunction and suppression of NMD.

Experimental Protocols

The following are reconstructed protocols based on methodologies described in the literature for characterizing eIF4A3 inhibitors.

In Vitro eIF4A3 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by eIF4A3 in the presence and absence of an inhibitor. A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant eIF4A3 protein

-

Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 2 mM MgCl2, 1 mM DTT

-

ATP solution (100 mM)

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

eIF4A3 inhibitor (dissolved in DMSO)

-

384-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.

-

Add purified eIF4A3 protein to the reaction mixture.

-

Add varying concentrations of the eIF4A3 inhibitor (or DMSO as a vehicle control) to the wells of the microplate.

-

Add the eIF4A3-containing reaction mixture to the wells.

-

Initiate the reaction by adding ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 30-60 minutes at 37°C.

-

Calculate the rate of NADH oxidation from the linear phase of the reaction.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

RNA Helicase Activity Assay

This assay directly measures the ability of eIF4A3 to unwind a double-stranded RNA substrate. A common method utilizes a fluorescently labeled RNA substrate that is quenched when in a duplex. Unwinding separates the fluorophore and quencher, leading to an increase in fluorescence.

Materials:

-

Purified recombinant eIF4A3 protein

-

Helicase Assay Buffer: 25 mM MOPS-KOH (pH 7.0), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 5% glycerol

-

ATP solution (100 mM)

-

Fluorescently labeled RNA duplex substrate (e.g., one strand with a 5' FAM and the other with a 3' dabcyl quencher)

-

Unlabeled "trap" oligonucleotide complementary to the fluorescent strand

-

eIF4A3 inhibitor (dissolved in DMSO)

-

96-well black microplate

-

Fluorometer

Procedure:

-

In the wells of the microplate, add helicase assay buffer, ATP, and the trap oligonucleotide.

-

Add varying concentrations of the eIF4A3 inhibitor (or DMSO control).

-

Add the purified eIF4A3 protein.

-

Initiate the reaction by adding the fluorescently labeled RNA duplex substrate.

-

Immediately measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the fluorophore at regular intervals for 30-60 minutes at 37°C.

-

The rate of unwinding is proportional to the rate of fluorescence increase.

-

Determine the inhibitory effect of the compound on helicase activity.

Cellular Nonsense-Mediated mRNA Decay (NMD) Reporter Assay

This cell-based assay quantifies the effect of the inhibitor on the NMD pathway. A common approach is a dual-luciferase reporter system where one luciferase gene contains a premature termination codon (PTC), making its mRNA a target for NMD, while the other serves as a transfection control.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Dual-luciferase reporter plasmids (one with a PTC-containing firefly luciferase and one with a wild-type Renilla luciferase)

-

Cell culture medium and reagents

-

Transfection reagent

-

eIF4A3 inhibitor

-

Dual-Luciferase® Reporter Assay System (Promega or equivalent)

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the PTC-containing firefly luciferase plasmid and the wild-type Renilla luciferase plasmid.

-

After 24 hours, treat the cells with varying concentrations of the eIF4A3 inhibitor for 6-24 hours.

-

Lyse the cells using the passive lysis buffer provided with the assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

An increase in the firefly/Renilla ratio indicates inhibition of NMD.

-

Calculate the EC50 value for NMD inhibition.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and characterization of eIF4A3 inhibitors.

Caption: A general workflow for identifying and validating novel eIF4A3 inhibitors, from initial screening to in vivo testing.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

eIF4A3-IN-14: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eukaryotic initiation factor 4A3 (eIF4A3) is a critical component of the exon junction complex (EJC), playing a pivotal role in nonsense-mediated mRNA decay (NMD), a key cellular surveillance pathway. The discovery of selective eIF4A3 inhibitors has opened new avenues for investigating the therapeutic potential of NMD modulation in various diseases, including cancer. This technical guide provides an in-depth overview of a potent and selective eIF4A3 inhibitor, eIF4A3-IN-14 (also referred to as compound 2 or eIF4A3-IN-2), covering its discovery through high-throughput screening, its detailed synthesis, and the experimental protocols for its characterization.

Discovery and Mechanism of Action

This compound was identified through a high-throughput screening campaign aimed at discovering small molecule inhibitors of the RNA-dependent ATPase activity of eIF4A3.[1][2] Subsequent chemical optimization of the initial hits, a series of 1,4-diacylpiperazine derivatives, led to the development of this highly selective and potent compound.[1][3]

Mechanism of Action:

This compound is a noncompetitive and allosteric inhibitor of eIF4A3.[4][5][6] It binds to a site distinct from the ATP and RNA binding pockets, thereby inhibiting both the ATPase and RNA helicase activities of eIF4A3.[3][6] This inhibition disrupts the function of the EJC, a multiprotein complex that is deposited on spliced mRNAs and is essential for NMD.[7][8][9] By inhibiting eIF4A3, this compound effectively suppresses the NMD pathway, leading to the stabilization of mRNAs containing premature termination codons.[4][6]

Signaling Pathway:

The primary signaling pathway modulated by this compound is the nonsense-mediated mRNA decay pathway.

Caption: Inhibition of eIF4A3 by this compound disrupts EJC assembly and suppresses NMD.

Synthesis of this compound

This compound belongs to the 1,4-diacylpiperazine class of compounds. The synthesis of this class of inhibitors has been described in the literature.[1][10] The general synthetic route involves the acylation of a piperazine core.

Workflow for the Synthesis of 1,4-Diacylpiperazine Analogs:

Caption: General synthetic scheme for 1,4-diacylpiperazine-based eIF4A3 inhibitors.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C25H19Br2ClN4O2 | [4] |

| Molecular Weight | 602.70 g/mol | [5] |

| CAS Number | 2095677-20-4 | [4][5] |

| IC50 (eIF4A3 ATPase) | 110 nM | [4][5][11] |

Experimental Protocols

eIF4A3 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of eIF4A3 in the presence and absence of the inhibitor. A common method is a colorimetric assay based on the detection of released inorganic phosphate (Pi) using malachite green.[12][13]

Materials:

-

Recombinant human eIF4A3 protein

-

ATP

-

Poly(U) RNA

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 6 mM MgCl2, 20 mM KCl, 0.01% Triton-X100[12]

-

Malachite Green Reagent

-

34% Sodium Citrate

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing eIF4A3 and poly(U) RNA in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the eIF4A3/poly(U) mixture to the wells.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for 30 minutes.[12]

-

Stop the reaction by adding malachite green reagent, followed immediately by 34% sodium citrate.[12]

-

Incubate at room temperature for 15-30 minutes to allow color development.

-

Measure the absorbance at 620 nm.

-

Calculate the percent inhibition of ATPase activity for each inhibitor concentration and determine the IC50 value.

Experimental Workflow:

Caption: Workflow for the eIF4A3 ATPase activity assay.

Nonsense-Mediated mRNA Decay (NMD) Reporter Assay

This cell-based assay is used to assess the ability of this compound to inhibit NMD. A common approach utilizes a dual-luciferase or GFP-based reporter system where one reporter is susceptible to NMD and the other is not.[14][15][16][17][18] Inhibition of NMD results in an increased signal from the NMD-sensitive reporter.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

NMD reporter plasmid (e.g., expressing a PTC-containing luciferase or GFP)

-

Control plasmid (expressing a non-NMD targeted reporter, e.g., Renilla luciferase or a different fluorescent protein)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Luminometer or fluorescence plate reader

Procedure:

-

Co-transfect the mammalian cells with the NMD reporter plasmid and the control plasmid.

-

After 24 hours, treat the cells with varying concentrations of this compound or DMSO.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the activity of both reporters (e.g., Firefly and Renilla luciferase activity).

-

Normalize the signal from the NMD-sensitive reporter to the signal from the control reporter.

-

An increase in the normalized reporter signal indicates inhibition of NMD. This compound was shown to induce an approximately 3.2-fold increase in luciferase activity in such a system.[5]

Experimental Workflow:

Caption: Workflow for the NMD cellular reporter assay.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of eIF4A3 and the NMD pathway. Its high selectivity and potency make it a promising lead compound for the development of novel therapeutics targeting diseases with aberrant NMD activity. This guide provides a comprehensive resource for researchers interested in utilizing this inhibitor in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]

- 9. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. universalbiologicals.com [universalbiologicals.com]

- 12. A gating mechanism for Pi release governs the mRNA unwinding by eIF4AI during translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. researchgate.net [researchgate.net]

- 15. A GFP-based reporter system to monitor nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Function and Inhibition of eIF4A3

A Note on Nomenclature: Publicly available information on a specific molecule designated "eIF4A3-IN-14" is not available. This guide focuses on potent and selective eIF4A3 inhibitors, prominently featuring compounds 52a (eIF4A3-IN-2) and 53a (eIF4A3-IN-1) , which have been extensively characterized in scientific literature and are likely the subject of interest.

Executive Summary

Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase and a core component of the Exon Junction Complex (EJC), a dynamic multiprotein assembly that plays a pivotal role in post-transcriptional gene regulation. eIF4A3 is instrumental in key cellular processes including mRNA splicing, export, and localization. Crucially, it is a key factor in the nonsense-mediated mRNA decay (NMD) pathway, a critical surveillance mechanism that degrades transcripts containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins.

Recent advancements have led to the development of selective small-molecule inhibitors of eIF4A3, such as the 1,4-diacylpiperazine derivatives 52a and 53a.[1][2][3] These compounds have emerged as powerful research tools to probe the multifaceted functions of eIF4A3 and the EJC. They function as allosteric, non-ATP competitive inhibitors of eIF4A3's ATPase and helicase activities.[4] The primary functional consequence of this inhibition is the suppression of the NMD pathway. This guide provides a comprehensive overview of the function of these eIF4A3 inhibitors, detailing their mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for their characterization.

Core Function of eIF4A3 Inhibitors: Modulation of Nonsense-Mediated mRNA Decay

The principal function of selective eIF4A3 inhibitors is the disruption of the nonsense-mediated mRNA decay (NMD) pathway.[1][4] By inhibiting the ATPase and helicase activities of eIF4A3, these small molecules prevent the proper functioning of the Exon Junction Complex (EJC), which is essential for the recognition and subsequent degradation of mRNAs containing premature termination codons.[5]

The Nonsense-Mediated mRNA Decay (NMD) Pathway

The NMD pathway is a critical cellular quality control mechanism.[5] During pre-mRNA splicing, the EJC is deposited onto the mRNA approximately 20-24 nucleotides upstream of the exon-exon junction. The EJC then acts as a molecular landmark for the translational machinery.

In a normal transcript, the ribosome proceeds to the natural stop codon and displaces the EJCs during the "pioneer" round of translation. However, if a PTC is present, the ribosome stalls, leaving downstream EJCs intact. This stalled complex recruits a series of "up-frameshift" (UPF) proteins, including UPF1, UPF2, and UPF3B, which in turn trigger the degradation of the faulty mRNA.[6]

Selective eIF4A3 inhibitors, by binding to an allosteric site on eIF4A3, prevent the conformational changes required for its ATPase and helicase activities.[4] This incapacitation of eIF4A3 disrupts the assembly and function of the EJC, leading to the inhibition of NMD. As a result, transcripts that would normally be degraded are stabilized.

Quantitative Data Summary

The following tables summarize the key quantitative data for the selective eIF4A3 inhibitors 52a and 53a, as reported in the literature.[2][3][7]

Table 1: In Vitro Biochemical Activity

| Compound | Target | Assay | IC₅₀ (µM) | Kd (µM) | Notes |

| 53a (eIF4A3-IN-1) | eIF4A3 | ATPase Activity | 0.26 | 0.043 (SPR) | Highly selective over eIF4A1, eIF4A2, DHX29, and BRR2 (>100 µM).[7] |

| 52a (eIF4A3-IN-2) | eIF4A3 | ATPase Activity | 0.20 | - | High selectivity over other helicases.[3] |

Table 2: Cellular Activity

| Compound | Cell Line | Assay | Concentration | Effect |

| 53a (eIF4A3-IN-1) | HEK293T | NMD Reporter Assay | 3-10 µM (6h) | Effective inhibition of NMD.[2] |

| 53a (eIF4A3-IN-1) | Hepatocellular Carcinoma Cells | Proliferation/Colony Formation | 3 nM (1-10 days) | Inhibition of proliferation and colony formation.[2] |

| eIF4A3-IN-2 | Mouse Embryonic Stem Cells | Pluripotency Maintenance | 0.33-10 µM (48h) | Loss of pluripotency and induction of differentiation.[8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize selective eIF4A3 inhibitors.

eIF4A3 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of eIF4A3, which is coupled to its RNA helicase function. Inhibition of this activity is a primary indicator of compound efficacy.

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: A typical buffer consists of 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 2 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

-

Enzyme: Recombinant human eIF4A3 is diluted in the reaction buffer to the desired final concentration (e.g., 10 nM).

-

Substrate: ATP is prepared at various concentrations.

-

Test Compound: The inhibitor is serially diluted in DMSO.

-

-

Assay Procedure:

-

The test compound and eIF4A3 are pre-incubated in a 96- or 384-well plate for a specified time (e.g., 15 minutes) at room temperature.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of inorganic phosphate (Pi) released is quantified.

-

-

Detection:

-

A common method for detecting Pi is the malachite green assay, where a reagent containing malachite green and ammonium molybdate forms a colored complex with free phosphate, which can be measured spectrophotometrically at ~620 nm.

-

-

Data Analysis:

-

The absorbance values are plotted against the inhibitor concentration, and the IC₅₀ value is determined using a suitable curve-fitting model (e.g., four-parameter logistic regression).

-

Nonsense-Mediated mRNA Decay (NMD) Cellular Reporter Assay

This cell-based assay is used to assess the ability of a compound to inhibit NMD in a physiological context. It typically employs a dual-luciferase reporter system.

Methodology:

-

Reporter Constructs:

-

NMD Reporter: A plasmid expressing a reporter gene (e.g., Firefly luciferase) containing a premature termination codon (PTC). The mRNA transcribed from this plasmid is a substrate for NMD.

-

Control Reporter: A second plasmid expressing a different reporter (e.g., Renilla luciferase) without a PTC. This serves as an internal control for transfection efficiency and general effects on transcription and translation.

-

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293T) is cultured under standard conditions.

-

Cells are co-transfected with both the NMD reporter and the control reporter plasmids.

-

-

Compound Treatment:

-

After a post-transfection period to allow for reporter expression (e.g., 24 hours), the cells are treated with various concentrations of the test compound.

-

-

Cell Lysis and Luciferase Assay:

-

Data Analysis:

-

The ratio of the NMD reporter (Firefly) to the control reporter (Renilla) luminescence is calculated for each condition.

-

An increase in this ratio in the presence of the inhibitor indicates stabilization of the NMD-sensitive mRNA and thus, inhibition of NMD.

-

Conclusion

The development of selective eIF4A3 inhibitors, such as compounds 52a and 53a, has provided invaluable tools for the scientific community. These molecules have not only illuminated the intricate functions of eIF4A3 in the context of the Exon Junction Complex and the nonsense-mediated mRNA decay pathway but also opened new avenues for therapeutic intervention in diseases where NMD plays a role, such as certain genetic disorders and cancers. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of eIF4A3 and the therapeutic potential of its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Branched Nature of the Nonsense-Mediated mRNA Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eIF4A3 inhibitor 53a | eIF4A3 inhibitor Probechem Biochemicals [probechem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the eIF4A3 Inhibitor: eIF4A3-IN-1

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the eukaryotic initiation factor 4A3 (eIF4A3) and a detailed analysis of a selective inhibitor, eIF4A3-IN-1. eIF4A3 is a core component of the Exon Junction Complex (EJC), playing a crucial role in multiple stages of mRNA metabolism, including splicing, export, translation, and nonsense-mediated mRNA decay (NMD). Its dysregulation is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention. This document summarizes the biochemical and cellular activities of eIF4A3-IN-1, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Introduction to eIF4A3

Eukaryotic initiation factor 4A3 (eIF4A3), also known as DDX48, is a member of the DEAD-box family of ATP-dependent RNA helicases.[1] Despite its name suggesting a role in translation initiation similar to its paralogs eIF4A1 and eIF4A2, eIF4A3's primary functions are distinct and center around its role as a core component of the Exon Junction Complex (EJC).[2][3][4] The EJC is a dynamic multi-protein complex deposited onto mRNA approximately 20-24 nucleotides upstream of exon-exon junctions during splicing.[2][5] This complex serves as a molecular memory of the splicing event, influencing downstream processes such as mRNA export, localization, translational efficiency, and, critically, nonsense-mediated mRNA decay (NMD), a key mRNA surveillance pathway that degrades transcripts containing premature termination codons (PTCs).[5][6][7]

eIF4A3's helicase activity is essential for remodeling RNA-protein complexes during EJC assembly and function.[5] Its activity is modulated by other EJC components; for instance, its ATPase and helicase activities are stimulated by CASC3 but inhibited by the MAGOH-RBM8A heterodimer, which locks the EJC onto the mRNA in an ATP-bound state.[5] Given its central role in RNA metabolism and its frequent overexpression in various cancers, including hepatocellular carcinoma, glioblastoma, and breast cancer, eIF4A3 has emerged as a promising target for the development of novel therapeutics.[6][8]

eIF4A3-IN-1: A Selective Inhibitor of eIF4A3

Initial searches for "eIF4A3-IN-14" did not yield any publicly available information. It is possible that this is a novel, unpublished compound or a misnomer. This guide will focus on the well-characterized inhibitor, eIF4A3-IN-1 , which is a selective, cell-active inhibitor of eIF4A3.

eIF4A3-IN-1 is a potent and selective inhibitor of eIF4A3.[8] It exhibits its inhibitory effects through a distinct mechanism of action and has demonstrated significant anti-tumor and analgesic properties in preclinical studies.[8]

Mechanism of Action

eIF4A3-IN-1 is a non-ATP competitive inhibitor that binds to a distinct allosteric site on the eIF4A3 protein.[8] This binding interferes with the conformational changes necessary for its helicase activity, thereby inhibiting its function within the EJC. This leads to the disruption of EJC-dependent processes, most notably an impairment of the nonsense-mediated mRNA decay (NMD) pathway.[8]

Quantitative Data

The following table summarizes the key quantitative data for eIF4A3-IN-1.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.26 µM | eIF4A3 ATPase Assay | [8] |

| Kd | 0.043 µM | Binding Assay | [8] |

| Cellular NMD Inhibition | Effective at 3-10 µM | HEK293T cells | [8] |

| Anti-proliferative Activity | Effective at 3 nM | Hepatocellular carcinoma cell lines | [8] |

Signaling Pathways Involving eIF4A3

eIF4A3 is integrated into several critical cellular signaling pathways, primarily through its role in post-transcriptional gene regulation.

The Exon Junction Complex and Nonsense-Mediated Decay Pathway

The canonical pathway involving eIF4A3 is the assembly of the EJC and the subsequent initiation of NMD. Inhibition of eIF4A3 by eIF4A3-IN-1 disrupts this pathway, leading to the stabilization of transcripts that would normally be degraded.

Caption: The EJC assembly and NMD pathway, and the inhibitory action of eIF4A3-IN-1.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize eIF4A3 inhibitors.

eIF4A3 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of eIF4A3.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM HEPES-KOH (pH 7.5), 100 mM KCl, 2 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

-

Enzyme and Inhibitor Incubation: Add recombinant human eIF4A3 protein to the reaction buffer. Add varying concentrations of eIF4A3-IN-1 or a vehicle control (e.g., DMSO). Incubate at room temperature for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding a mixture of ATP and a suitable RNA substrate (e.g., poly(A) RNA).

-

Reaction and Termination: Allow the reaction to proceed at 37°C for a specified time (e.g., 30 minutes). Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection of ATP Hydrolysis: Measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay or a radioactive assay with [γ-32P]ATP.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of eIF4A3-IN-1 and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the eIF4A3 ATPase Inhibition Assay.

Cellular Nonsense-Mediated Decay (NMD) Reporter Assay

This assay assesses the ability of a compound to inhibit NMD in a cellular context.

Protocol:

-

Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Co-transfect the cells with two reporter plasmids: one expressing a gene with a premature termination codon (PTC) linked to a reporter (e.g., Luciferase), and a control plasmid expressing a similar construct without a PTC.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of eIF4A3-IN-1 or a vehicle control for a specified duration (e.g., 6 hours).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Reporter Gene Assay: Measure the activity of the reporter protein (e.g., Luciferase) in the cell lysates using a luminometer.

-

Data Analysis: Normalize the reporter activity from the PTC-containing construct to the activity from the control construct. An increase in the normalized reporter activity in the presence of the inhibitor indicates NMD inhibition.

Caption: Workflow for the Cellular NMD Reporter Assay.

Conclusion

eIF4A3 is a multifaceted protein with critical roles in RNA metabolism, making it a significant target in oncology and other disease areas. The selective inhibitor eIF4A3-IN-1 provides a valuable chemical probe to further elucidate the functions of eIF4A3 and the EJC. Its potent and selective activity against eIF4A3, coupled with its demonstrated cellular effects on NMD and cancer cell proliferation, underscores the therapeutic potential of targeting this key RNA helicase. Further research into the development and characterization of eIF4A3 inhibitors will be pivotal in translating these findings into clinical applications.

References

- 1. US20190241633A1 - Rna encoding a therapeutic protein - Google Patents [patents.google.com]

- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EIF4A3 - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EIF4A3 protein | 4 total products from 3 suppliers [labome.com]

- 8. medchemexpress.com [medchemexpress.com]

eIF4A3-IN-14: A Technical Guide to its Role in Nonsense-Mediated Decay

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of eIF4A3-IN-14 and other selective inhibitors of the eukaryotic initiation factor 4A3 (eIF4A3) in the modulation of nonsense-mediated mRNA decay (NMD). This document provides a comprehensive overview of the core concepts, quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Introduction to eIF4A3 and Nonsense-Mediated Decay

Eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase, is a core component of the Exon Junction Complex (EJC). The EJC is a dynamic multi-protein complex deposited onto messenger RNA (mRNA) transcripts during splicing, approximately 20-24 nucleotides upstream of exon-exon junctions. It plays a crucial role in various post-transcriptional processes, including mRNA export, localization, and translation.

One of the most critical functions of the EJC is its involvement in nonsense-mediated mRNA decay (NMD), a surveillance pathway that identifies and degrades mRNAs containing premature termination codons (PTCs). PTCs can arise from mutations or errors in transcription or splicing and would otherwise lead to the production of truncated, nonfunctional, or potentially harmful proteins. By eliminating these aberrant transcripts, NMD safeguards the fidelity of gene expression.

The inhibition of eIF4A3 has emerged as a promising therapeutic strategy for genetic diseases caused by nonsense mutations. By disrupting the function of the EJC, eIF4A3 inhibitors can suppress NMD, leading to the stabilization of PTC-containing mRNAs and potentially allowing for the production of a full-length, functional protein through translational readthrough. This compound and similar compounds are valuable chemical probes for studying the intricate mechanisms of NMD and for exploring the therapeutic potential of NMD modulation.

Quantitative Data on eIF4A3 Inhibitors

The following tables summarize the quantitative data for various selective eIF4A3 inhibitors, providing key metrics for their biochemical and cellular activities.

Table 1: Biochemical Activity of eIF4A3 Inhibitors

| Compound | Target | Assay Type | IC50 | Kd | Notes |

| eIF4A3-IN-1 | eIF4A3 | ATPase Activity | 0.26 µM[1] | 0.043 µM[1] | Selective inhibitor with cellular NMD inhibitory activity. Binds to a non-ATP binding site.[1] |

| eIF4A3-IN-2 | eIF4A3 | ATPase Activity | 110 nM[2] | - | Highly selective and noncompetitive inhibitor.[2] |

| 1,4-diacylpiperazine derivative | eIF4A3 | ATPase Activity | 0.11 µM | - | Allosteric inhibitor. |

| 1,4-diacylpiperazine derivative (53a) | eIF4A3 | ATPase Activity | 0.20 µM[3] | - | Displays cellular NMD inhibitory activity.[3] |

| 1,4-diacylpiperazine derivative (52a) | eIF4A3 | ATPase Activity | 0.26 µM[3] | - | Displays cellular NMD inhibitory activity.[3] |

Table 2: Cellular Activity of eIF4A3 Inhibitors and Depletion

| Condition | System | Readout | Effect | Reference |

| eIF4A3-IN-1 (3-10 µM; 6h) | HEK293T cells with NMD reporter | NMD Inhibition | Effective inhibition of NMD.[1] | [1] |

| eIF4A3-IN-18 | MBA-MB-231 cells | Growth Inhibition | EC50 of 2 nM.[4] | [4] |

| eIF4A3-IN-18 | RMPI-8226 cells | Cytotoxicity | LC50 of 0.06 nM.[4] | [4] |

| eIF4A3 siRNA depletion | NMD reporter cell lines | NMD(+) reporter mRNA levels | ~3-fold increase.[5][6] | [5][6] |

| eIF4A3 siRNA depletion | NMD reporter cell lines | NMD(+) reporter protein levels | ~6-8-fold increase.[6] | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway of NMD, the mechanism of action of eIF4A3 inhibitors, and a typical experimental workflow for their characterization.

Figure 1: The canonical nonsense-mediated mRNA decay (NMD) pathway.

Figure 2: Mechanism of action of this compound in suppressing NMD.

Figure 3: A generalized experimental workflow for characterizing eIF4A3 inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of eIF4A3 inhibitors in NMD.

Dual-Luciferase Reporter Assay for NMD Activity

This assay quantitatively measures NMD activity by utilizing reporter constructs containing a luciferase gene with or without a PTC-inducing element.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

NMD reporter plasmid (e.g., psiCHECK-2 with a PTC-containing 3' UTR)

-

Control reporter plasmid (without PTC)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound (or other inhibitor)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the NMD reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Inhibitor Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity (from the NMD reporter) to the Renilla luciferase activity (from the control reporter). Compare the normalized luciferase activity in inhibitor-treated cells to that in vehicle-treated cells to determine the extent of NMD inhibition.

Western Blotting for Protein Expression

Western blotting is used to assess the protein levels of key NMD factors (e.g., UPF1, eIF4A3) or the protein product of a reporter gene.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-UPF1, anti-eIF4A3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Quantitative Real-Time PCR (qPCR) for mRNA Levels

qPCR is employed to measure the abundance of specific NMD substrate mRNAs to assess the effect of eIF4A3 inhibition on their stability.

Materials:

-

Treated and untreated cells

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green qPCR Master Mix

-

Primers for target NMD substrate genes and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target and reference genes, and the cDNA template.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the inhibitor-treated samples to the vehicle-treated controls.

Conclusion

This compound and other selective inhibitors of eIF4A3 are powerful tools for dissecting the molecular mechanisms of nonsense-mediated decay. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of NMD modulation. The ability to pharmacologically inhibit eIF4A3 opens up new avenues for the treatment of genetic disorders caused by nonsense mutations and provides a deeper understanding of the fundamental processes governing gene expression. Further research into the selectivity, potency, and in vivo efficacy of these compounds will be crucial for their translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. eIF4A3-IN-2 Datasheet DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chemical inhibition of eIF4A3 abolishes UPF1 recruitment onto mRNA encoding NMD factors and restores their expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Biological activity of eIF4A3-IN-14

An In-depth Technical Guide to the Biological Activity of Selective eIF4A3 Inhibitors

Introduction to eIF4A3

Eukaryotic initiation factor 4A3 (eIF4A3), also known as DDX48, is a member of the DEAD-box family of ATP-dependent RNA helicases.[1][2] Unlike its highly homologous counterparts, eIF4A1 and eIF4A2, which are canonical translation initiation factors, eIF4A3 has a distinct and critical role in post-transcriptional gene regulation.[3][4] It is a core component of the Exon Junction Complex (EJC), a dynamic multiprotein complex deposited onto messenger RNA (mRNA) during splicing, approximately 20-24 nucleotides upstream of exon-exon junctions.[1][4][5] The EJC acts as a molecular marker of splicing, influencing subsequent mRNA fate, including nuclear export, subcellular localization, translation efficiency, and nonsense-mediated mRNA decay (NMD).[1][6] eIF4A3 serves as the central scaffold for the EJC assembly, binding directly to RNA and recruiting other core components like MAGOH, RBM8A (Y14), and CASC3 (MLN51).[1][7][8]

The ATP-dependent RNA helicase activity of eIF4A3 is crucial for its functions, which include remodeling RNA secondary structures and facilitating the stable binding of the EJC to mRNA.[1] Given its central role in RNA metabolism and its implications in various diseases, including cancer and neurodevelopmental disorders, eIF4A3 has emerged as a significant target for therapeutic intervention and as a tool for molecular biology research.[9][10][11]

Selective eIF4A3 Inhibitors

The development of small molecule inhibitors that selectively target eIF4A3 over other eIF4A paralogs and RNA helicases has been a key objective for researchers. A prominent class of such inhibitors is the 1,4-diacylpiperazine derivatives.[9] While this guide focuses on the biological activity of selective eIF4A3 inhibition, it is important to note that the specific compound "eIF4A3-IN-14" is not extensively documented in publicly available literature. Therefore, this document will detail the activity of well-characterized selective inhibitors from the same chemical class, such as compounds 53a , 52a , 1o , 1q , and compound 2 , which are considered representative of potent and selective eIF4A3 inhibitors.[9] These compounds have been instrumental in elucidating the cellular functions of eIF4A3.

These inhibitors are typically allosteric, binding to a site distinct from the ATP-binding pocket.[2][12] This mode of action provides high selectivity for eIF4A3.

Quantitative Data on eIF4A3 Inhibitor Activity

The potency of selective eIF4A3 inhibitors has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for their activity.

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| 53a | ATPase Inhibition | eIF4A3 | 0.20 | [9] |

| 52a | ATPase Inhibition | eIF4A3 | 0.26 | [9] |

| Compound 2 | ATPase Inhibition | eIF4A3 | 0.11 | [9] |

| 1o | ATPase Inhibition | eIF4A3 | 0.10 | [9] |

| 1q | ATPase Inhibition | eIF4A3 | 0.14 | [9] |

These compounds demonstrate high selectivity for eIF4A3, with little to no inhibitory activity against eIF4A1, eIF4A2, or other ATP-dependent RNA helicases like Brr2 and DHX29.[9]

Core Biological Activities and Mechanism of Action

The primary mechanism of these inhibitors is the allosteric modulation of eIF4A3's helicase and ATPase activities.[2] By binding to a non-ATP competitive site, they lock the enzyme in a conformation that is unfavorable for its function, leading to several key biological consequences.[2][12]

Inhibition of Nonsense-Mediated mRNA Decay (NMD)

One of the most well-documented effects of eIF4A3 inhibition is the suppression of NMD.[3][12] NMD is a critical RNA surveillance pathway that identifies and degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins.[1] The EJC is essential for this process, as it marks the position of exon junctions. A PTC located upstream of an EJC is a primary trigger for NMD.[1]

By inhibiting eIF4A3, these small molecules disrupt the function of the EJC, leading to a failure in the recognition of PTC-containing transcripts and thus, an inhibition of their degradation.[2][9] This activity is often confirmed using luciferase-based NMD reporter assays or by measuring the levels of endogenous NMD substrate transcripts via qPCR.[2][9]

Regulation of Cell Cycle and Proliferation

eIF4A3 plays a crucial role in cell cycle progression.[13] Inhibition or depletion of eIF4A3 can lead to cell cycle arrest and reduced cell proliferation.[10] This is partly because eIF4A3 regulates the expression of key cell cycle genes. For instance, eIF4A3 is required for the efficient nuclear export of Ccnb1 mRNA, which encodes Cyclin B1, a critical regulator of the G2/M transition.[13] Treatment of mouse embryonic stem cells with an eIF4A3 inhibitor resulted in a loss of pluripotency and cell cycle defects.[13]

Role in Ribosome Biogenesis and Stress Response

Recent studies have uncovered an unexpected role for eIF4A3 in ribosome biogenesis (RiBi).[10] eIF4A3 localizes to the nucleolus and participates in the processing of ribosomal RNA (rRNA).[10] Depletion of eIF4A3 impairs this process, triggering a p53-mediated stress response and cell cycle arrest.[10] Furthermore, eIF4A3 inhibition has been shown to suppress the formation of RNA stress granules, which are cytoplasmic aggregates that form in response to cellular stress and are implicated in cell survival.[14] This suggests that eIF4A3 is a key node connecting RNA processing, ribosome production, and cellular stress responses.

Inhibition of Wnt/β-catenin Signaling

EIF4A3 has been identified as a negative regulator of the canonical Wnt/β-catenin signaling pathway.[7] It has been shown to interact with β-catenin, a key transcriptional co-activator in this pathway. This interaction appears to interfere with the formation of the β-catenin/TCF transcription activation complex, thereby inhibiting the expression of Wnt target genes.[7] This function presents a potential mechanism for the role of eIF4A3 in developmental processes and diseases where Wnt signaling is dysregulated.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are summaries of key experimental protocols used to characterize the biological activity of eIF4A3 inhibitors.

RNA-dependent ATPase Assay

This biochemical assay is fundamental for primary screening and determining the potency of inhibitors against eIF4A3's enzymatic activity.[3]

-

Principle: Measures the rate of ATP hydrolysis by eIF4A3 in the presence of an RNA substrate. Inhibition is detected as a decrease in ATPase activity.

-

Methodology:

-

Recombinant human eIF4A3 protein is purified.

-

The protein is incubated in a reaction buffer containing ATP, an RNA substrate (e.g., poly(U)), and MgCl₂.

-

The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

-

The reaction is allowed to proceed at a set temperature (e.g., 37°C) for a specific time.

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. This can be done using colorimetric methods like the malachite green assay or luminescence-based assays that measure remaining ATP (e.g., ADP-Glo™ Kinase Assay).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular NMD Reporter Assay

This cell-based assay validates the effect of the inhibitor on the NMD pathway in a cellular context.[9]

-

Principle: Uses a dual-luciferase reporter system. One reporter construct contains a premature termination codon (PTC), making its mRNA a substrate for NMD. The other reporter (e.g., Renilla luciferase) serves as a transfection control. Inhibition of NMD stabilizes the PTC-containing mRNA, leading to an increase in its luciferase signal.

-

Methodology:

-

Cells (e.g., HEK293T) are co-transfected with the PTC-containing firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

After transfection, cells are treated with the eIF4A3 inhibitor at various concentrations or a vehicle control (DMSO).

-

Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for changes in mRNA stability and protein expression.

-

Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

-

The ratio of firefly to Renilla luciferase activity is calculated. An increase in this ratio indicates NMD inhibition.

-

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to confirm the direct binding of the inhibitor to the target protein and to measure binding kinetics.[3][15]

-

Principle: Measures changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) flows over a ligand (eIF4A3 protein) that is immobilized on the chip.

-

Methodology:

-

Recombinant eIF4A3 protein is immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

A solution containing the inhibitor at various concentrations is passed over the chip surface.

-

The binding and dissociation are monitored in real-time, generating a sensorgram.

-

A reference flow cell (without protein or with an unrelated protein) is used to subtract non-specific binding.

-

The resulting data are fitted to a binding model (e.g., 1:1 Langmuir) to determine association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

-

MTT Cell Proliferation Assay

This assay is used to assess the cytotoxic effects of the inhibitor on cells.[13]

-

Principle: Measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Methodology:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with the eIF4A3 inhibitor at a range of concentrations for a specified period (e.g., 48 hours).

-

An MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 4 hours at 37°C) to allow for formazan crystal formation.

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Conclusion

Selective eIF4A3 inhibitors, such as the well-characterized 1,4-diacylpiperazine derivatives, are powerful chemical probes for dissecting the complex roles of the Exon Junction Complex in RNA biology. Their biological activity is multifaceted, extending from the direct inhibition of NMD to the regulation of the cell cycle, ribosome biogenesis, and major signaling pathways like Wnt/β-catenin. The detailed experimental protocols outlined provide a robust framework for assessing these activities. As research continues, these inhibitors will be invaluable tools for both fundamental science and the exploration of new therapeutic strategies for diseases driven by dysregulated RNA metabolism.

References

- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EIF4A3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. uniprot.org [uniprot.org]

- 7. journals.biologists.com [journals.biologists.com]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of selective ATP-competitive eIF4A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of eIF4A3-IN-14 on the Exon Junction Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Exon Junction Complex (EJC) is a dynamic multi-protein complex that plays a pivotal role in post-transcriptional gene regulation. Assembled onto messenger RNA (mRNA) during splicing, approximately 20-24 nucleotides upstream of an exon-exon junction, the EJC serves as a crucial signaling hub influencing mRNA export, localization, translation, and degradation.[1][2][3] At the heart of the EJC lies the ATP-dependent DEAD-box RNA helicase, eukaryotic initiation factor 4A3 (eIF4A3), which functions as a scaffold for the assembly of the core EJC components.[1][2][4] Given its central role, the modulation of eIF4A3 activity presents a compelling strategy for investigating and potentially manipulating EJC-mediated pathways. This technical guide provides an in-depth analysis of the effects of eIF4A3-IN-14, a selective small molecule inhibitor of eIF4A3, on the assembly and function of the Exon Junction Complex.

This compound: A Selective Inhibitor of eIF4A3 ATPase Activity

This compound belongs to a class of 1,4-diacylpiperazine derivatives that have been identified as potent and selective allosteric inhibitors of eIF4A3.[5] Specifically, the compound referred to in the literature as eIF4A3-IN-1 (also known as compound 53a) is a representative of this class.[6] These inhibitors function by binding to a non-ATP-competitive site on eIF4A3, thereby inhibiting its ATPase and helicase activities.[5][6] This targeted inhibition prevents the conformational changes in eIF4A3 that are necessary for the stable loading and function of the EJC on mRNA.

Quantitative Data on eIF4A3 Inhibitors

The following table summarizes the key quantitative data for representative eIF4A3 inhibitors from the 1,4-diacylpiperazine class.

| Compound | Target | Assay | IC50 | Kd | Notes | Reference |

| eIF4A3-IN-1 (Compound 53a) | eIF4A3 | ATPase Inhibitory Activity | 0.26 µM | 0.043 µM | Selective over eIF4A1/2. Binds to a non-ATP binding site. Exhibits cellular NMD inhibitory activity. | [6] |

| eIF4A3-IN-2 | eIF4A3 | ATPase Inhibitory Activity | 110 nM | - | Highly selective and noncompetitive inhibitor. | [7] |

Effect of this compound on EJC Assembly and Function

Inhibition of eIF4A3's ATPase activity by this compound has profound consequences on the lifecycle of the EJC and its downstream functions.

-

Inhibition of de novo EJC Assembly: The primary effect of this compound is the impairment of new EJC formation on spliced mRNAs. By locking eIF4A3 in an inactive conformation, the inhibitor prevents the stable association of other core EJC components, such as MAGOH and Y14/RBM8A, with the mRNA.

-

Impairment of Nonsense-Mediated mRNA Decay (NMD): The EJC is a critical component of the NMD pathway, a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs).[1] By preventing the deposition of the EJC, this compound effectively inhibits NMD, leading to the stabilization of PTC-containing transcripts.[5][6]

-

Alterations in Alternative Splicing: The presence of the EJC can influence splicing decisions. Inhibition of EJC assembly can therefore lead to changes in alternative splicing patterns.

-

Disruption of mRNA Localization: The EJC is involved in the proper subcellular localization of certain mRNAs. Treatment with eIF4A3 inhibitors has been shown to disrupt these localization patterns.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on the EJC.

In Vitro EJC Assembly Assay (EJIPT)

This assay measures the splicing-dependent formation of the EJC on biotin-labeled pre-mRNA.

Principle: A biotinylated pre-mRNA substrate is incubated with nuclear extract to allow for splicing and subsequent EJC assembly. The resulting biotin-labeled RNA-protein complexes are captured on a streptavidin-coated plate. The presence of the EJC is then detected using an antibody against a core EJC component, such as eIF4A3.

Protocol:

-

Prepare Splicing Reaction Mixtures: In a 384-well plate, assemble splicing reactions containing biotin-labeled pre-mRNA, the test compound (e.g., this compound) at various concentrations, splicing-competent nuclear extract, and ATP.

-

Incubation: Incubate the plate at 30°C for 1.5 hours to allow for splicing and EJC assembly.

-

Capture of Biotinylated RNAs: Transfer the reaction mixtures to a NeutrAvidin-coated plate and incubate to allow for the capture of the biotin-labeled RNA and associated protein complexes.

-

EJC Detection:

-

Wash the plate to remove unbound components.

-

Add a primary antibody specific for a core EJC protein (e.g., anti-eIF4A3).

-

Incubate to allow for antibody binding.

-

Wash away the unbound primary antibody.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate and then wash away the unbound secondary antibody.

-

-

Signal Detection: Add a chemiluminescent HRP substrate and measure the resulting signal using a plate reader. A decrease in signal in the presence of the inhibitor indicates impaired EJC assembly.[8]

Co-Immunoprecipitation (Co-IP) of EJC Components

This method is used to assess the protein-protein interactions within the EJC and how they are affected by this compound.

Principle: A specific EJC protein (the "bait") is immunoprecipitated from cell lysate using an antibody. The interacting proteins ("prey") that are pulled down with the bait are then identified by Western blotting.

Protocol:

-

Cell Lysis: Lyse cells treated with either DMSO (vehicle control) or this compound using a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific for a core EJC protein (e.g., anti-eIF4A3, anti-Y14, or anti-MAGOH).

-

Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Incubate with gentle rotation at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against other EJC components to determine if the interaction is disrupted by the inhibitor.[9][10][11][12]

RNA Immunoprecipitation (RIP)

RIP is used to identify the RNAs that are associated with a specific RNA-binding protein, in this case, eIF4A3.

Principle: An antibody against eIF4A3 is used to immunoprecipitate the protein along with its bound RNAs from a cell lysate. The associated RNAs are then purified and analyzed.

Protocol:

-

Cell Harvesting and Lysis: Harvest cells (with or without this compound treatment) and prepare a cell lysate using a RIP buffer.

-

Immunoprecipitation:

-

Incubate the lysate with an anti-eIF4A3 antibody.

-

Add protein A/G beads to capture the antibody-eIF4A3-RNA complexes.

-

-

Washing: Wash the beads extensively to remove non-specific interactions.

-

RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.

-

Analysis: Analyze the purified RNA using RT-qPCR to quantify the association of specific transcripts with eIF4A3. A decrease in the amount of a known EJC-target RNA in the inhibitor-treated sample would indicate that this compound disrupts the interaction.[13][14]

Nonsense-Mediated mRNA Decay (NMD) Reporter Assay

This assay quantifies the efficiency of NMD and its inhibition by this compound.

Principle: A dual-luciferase reporter system is used. One reporter (e.g., Renilla luciferase) contains a premature termination codon (PTC) making it a target for NMD, while the other (e.g., Firefly luciferase) serves as a control. Inhibition of NMD will lead to an increase in the expression of the PTC-containing reporter.

Protocol:

-

Cell Transfection: Transfect cells with the dual-luciferase NMD reporter plasmid.

-

Inhibitor Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the activities of both Firefly and Renilla luciferases in the cell lysate using a luminometer according to the manufacturer's protocol (e.g., Promega's Dual-Luciferase® Reporter Assay System).

-

Data Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity. An increase in the normalized Renilla luciferase activity in the inhibitor-treated cells indicates NMD inhibition.[15][16][17][18]

Visualizations

Signaling and Functional Pathways

Caption: The EJC lifecycle and the inhibitory action of this compound.

Experimental Workflows

Caption: Workflow for Co-Immunoprecipitation of EJC components.

Caption: Workflow for RNA Immunoprecipitation (RIP) of eIF4A3.

Conclusion

This compound and its analogs are powerful chemical probes for dissecting the multifaceted roles of the Exon Junction Complex. By selectively inhibiting the ATPase activity of the core eIF4A3 helicase, these compounds effectively block the de novo assembly of the EJC, leading to predictable and measurable downstream consequences, most notably the inhibition of nonsense-mediated mRNA decay. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate functions of the EJC in gene expression and to explore the therapeutic potential of targeting this critical cellular machinery.

References

- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. EIF4A3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. eIF4A3-IN-2 Datasheet DC Chemicals [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 10. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bitesizebio.com [bitesizebio.com]

- 12. assaygenie.com [assaygenie.com]

- 13. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation | Life Science Alliance [life-science-alliance.org]

eIF4A3-IN-14: A Chemical Probe for Selective Inhibition of eIF4A3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of eIF4A3-IN-14 and its analogs as selective chemical probes for the DEAD-box RNA helicase eIF4A3. This document provides a compilation of known biochemical and cellular activities, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to eIF4A3

Eukaryotic initiation factor 4A-3 (eIF4A3) is a critical ATP-dependent RNA helicase and a core component of the Exon Junction Complex (EJC).[1][2][3] The EJC is assembled on spliced mRNAs and plays a pivotal role in post-transcriptional gene regulation, including mRNA export, localization, and nonsense-mediated mRNA decay (NMD).[1][2][3] Unlike its paralogs eIF4A1 and eIF4A2, which are primarily involved in translation initiation, eIF4A3's main functions are linked to its role within the EJC.[4] The development of selective inhibitors for eIF4A3 is crucial for dissecting its specific functions and for exploring its therapeutic potential, particularly in oncology.[5][6]

This compound and Analogs: A Class of Selective Inhibitors

This compound belongs to a class of 1,4-diacylpiperazine derivatives that have been identified as potent and selective inhibitors of eIF4A3.[6] These compounds, including the well-characterized analogs "compound 2", "52a", and "53a", act as allosteric inhibitors, binding to a site distinct from the ATP and RNA binding pockets.[4][7][8] This non-competitive mode of inhibition confers high selectivity for eIF4A3 over other RNA helicases, including its close homologs eIF4A1 and eIF4A2.[6]

Quantitative Data Summary

The following table summarizes the reported biochemical and cellular activities of this compound and its key analogs.

| Compound | Assay Type | Target | IC50 (µM) | Notes |

| Compound 2 | ATPase Activity | eIF4A3 | 0.11 | Highly selective, non-competitive with ATP. |

| Compound 52a | ATPase Activity | eIF4A3 | 0.26 | Displays cellular NMD inhibitory activity. |

| Compound 53a | ATPase Activity | eIF4A3 | 0.20 | Displays cellular NMD inhibitory activity. |

| Analog Series | ATPase Activity | eIF4A1 | >100 | Demonstrates high selectivity over eIF4A1. |

| Analog Series | ATPase Activity | eIF4A2 | >100 | Demonstrates high selectivity over eIF4A2. |

| T-595 & T-202 | Helicase Activity | eIF4A3 | >50% inhibition at 3µM | Potent inhibition of helicase activity. |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for studying eIF4A3 and its inhibitors, the following diagrams are provided.

Caption: The role of eIF4A3 in the EJC and NMD pathway, and the inhibitory action of this compound.

Caption: Experimental workflow for the identification and characterization of a selective eIF4A3 chemical probe.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and its analogs are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

eIF4A3 ATPase Activity Assay (Coupled Enzyme Assay)

This assay measures the ATP hydrolysis activity of eIF4A3 by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human eIF4A3 protein

-

Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 2 mM MgCl2, 1 mM DTT

-

ATP solution (100 mM)

-

Coupling enzyme mix: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

This compound or analog compound in DMSO

-

384-well, clear bottom microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, PK, LDH, PEP, and NADH.

-

Add a defined amount of recombinant eIF4A3 protein to the wells of the microplate.

-

Add serial dilutions of this compound (or DMSO for control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for 30-60 minutes at 30°C.

-

Calculate the rate of NADH oxidation from the linear phase of the reaction.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

eIF4A3 RNA Helicase Assay (Fluorescence-Based)

This assay directly measures the RNA unwinding activity of eIF4A3 using a dual-labeled RNA substrate.

Materials:

-

Recombinant human eIF4A3 protein

-

Helicase Assay Buffer: 25 mM MOPS-KOH (pH 7.0), 5 mM MgCl2, 2 mM DTT, 0.1 mg/ml BSA

-

ATP solution (100 mM)

-

Fluorescently labeled RNA substrate: A short dsRNA with a fluorophore (e.g., Cy3) on one strand and a quencher (e.g., BHQ-2) on the complementary strand in close proximity.

-

This compound or analog compound in DMSO

-

384-well, black microplate

-

Fluorescence plate reader

Procedure:

-

Dilute the fluorescently labeled RNA substrate in Helicase Assay Buffer.

-

Add recombinant eIF4A3 protein to the wells.

-

Add serial dilutions of this compound (or DMSO for control) and incubate for 15 minutes at room temperature.

-

Initiate the helicase reaction by adding ATP to a final concentration of 5 mM.

-

Monitor the increase in fluorescence intensity over time as the dsRNA is unwound, separating the fluorophore from the quencher.

-

Calculate the initial rate of the reaction.

-

Determine the effect of the inhibitor on the helicase activity and calculate the IC50 if applicable.

Cellular Nonsense-Mediated mRNA Decay (NMD) Reporter Assay

This cell-based assay quantifies the activity of the NMD pathway using a reporter construct, typically expressing a luciferase gene containing a premature termination codon (PTC).

Materials:

-

HEK293T or other suitable human cell line

-

Dual-luciferase reporter plasmids:

-

NMD reporter: Renilla luciferase with a PTC upstream of an intron.

-

Control reporter: Firefly luciferase without a PTC.

-

-

Cell culture medium and reagents

-

Transfection reagent

-

This compound or analog compound in DMSO

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the NMD reporter and control reporter plasmids.

-

After 24 hours, treat the cells with serial dilutions of this compound (or DMSO for control) for a defined period (e.g., 6-24 hours).

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the Renilla luciferase activity (NMD reporter) to the Firefly luciferase activity (control reporter) for each well.

-

An increase in the Renilla/Firefly ratio upon compound treatment indicates inhibition of NMD.

-

Calculate the EC50 value by plotting the fold-change in the luciferase ratio against the inhibitor concentration.

References